Cas no 1093656-75-7 (1-Fluoro-2-isopropyl-4-nitrobenzene)

1-Fluoro-2-isopropyl-4-nitrobenzene structure
1093656-75-7 structure
Product Name:1-Fluoro-2-isopropyl-4-nitrobenzene
CAS No:1093656-75-7
MF:C9H10FNO2
MW:183.179605960846
CID:5250907
Update Time:2025-07-17

1-Fluoro-2-isopropyl-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-fluoro-2-isopropyl-4-nitrobenzene
    • starbld0001884
    • Benzene, 1-fluoro-2-(1-methylethyl)-4-nitro-
    • 1-Fluoro-2-isopropyl-4-nitrobenzene
    • Inchi: 1S/C9H10FNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3
    • InChI Key: YHAQYTBKDNROLS-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1C(C)C)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8

1-Fluoro-2-isopropyl-4-nitrobenzene Pricemore >>

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Additional information on 1-Fluoro-2-isopropyl-4-nitrobenzene

Introduction to 1-Fluoro-2-isopropyl-4-nitrobenzene (CAS No. 1093656-75-7)

1-Fluoro-2-isopropyl-4-nitrobenzene (CAS No. 1093656-75-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro, isopropyl, and nitro substituent on a benzene ring. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various compounds and materials.

The molecular formula of 1-Fluoro-2-isopropyl-4-nitrobenzene is C9H10FNO2, with a molecular weight of approximately 183.18 g/mol. Its boiling point is around 240°C, and it is generally insoluble in water but soluble in organic solvents such as ethanol and dichloromethane. These properties make it suitable for a wide range of applications, from synthetic chemistry to materials science.

In recent years, 1-Fluoro-2-isopropyl-4-nitrobenzene has been extensively studied for its potential applications in the development of new pharmaceuticals. One notable area of research involves its use as an intermediate in the synthesis of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of inhibitors for certain enzymes involved in cancer progression.

The nitro group in 1-Fluoro-2-isopropyl-4-nitrobenzene can be reduced to an amino group through various chemical processes, such as catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride. This transformation opens up a wide array of possibilities for further functionalization and derivatization, making it a valuable starting material for the synthesis of complex molecules with diverse biological activities.

Beyond pharmaceutical applications, 1-Fluoro-2-isopropyl-4-nitrobenzene has also found utility in materials science. Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and optoelectronic devices. Research published in the Journal of Materials Chemistry C demonstrated the potential of this compound as a building block for organic photovoltaic materials, highlighting its ability to enhance charge transport and improve device performance.

The fluoro substituent in 1-Fluoro-2-isopropyl-4-nitrobenzene plays a crucial role in modulating its electronic properties and reactivity. Fluorine atoms are known for their strong electron-withdrawing effect, which can influence the stability and reactivity of adjacent functional groups. This property is particularly important in synthetic chemistry, where precise control over reactivity is essential for achieving high yields and selectivity in complex reactions.

In addition to its synthetic utility, 1-Fluoro-2-isopropyl-4-nitrobenzene has been explored for its potential environmental applications. A study published in the Journal of Environmental Science and Health investigated the biodegradability and environmental fate of this compound. The results indicated that while it is relatively stable under normal conditions, it can be effectively degraded by certain microorganisms under specific environmental conditions. This finding suggests that careful handling and disposal practices are necessary to minimize any potential environmental impact.

The safety profile of 1-Fluoro-2-isopropyl-4-nitrobenzene is another important aspect to consider. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory practices to prevent exposure and contamination.

In conclusion, 1-Fluoro-2-isopropyl-4-nitrobenzene (CAS No. 1093656-75-7) is a multifaceted compound with a wide range of applications in chemistry, biology, pharmaceutical research, materials science, and environmental science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers and scientists working on innovative solutions to complex problems. As research continues to advance, the potential uses and benefits of this compound are likely to expand further, contributing to advancements in multiple scientific disciplines.

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